LY2228820, also known as Ralimetinib Mesylate, is a trisubstituted imidazole derivative developed by Eli Lilly and Company []. It acts as a potent and selective, ATP-competitive inhibitor of the α- and β-isoforms of p38 mitogen-activated protein kinase (p38 MAPK) [, , , ]. In scientific research, LY2228820 serves as a valuable tool to investigate the role of p38 MAPK in various biological processes, including inflammation, angiogenesis, and tumorigenesis [, , , , , , , , , , , , , , , , , , , , , ].
LY2228820 functions as a potent and selective ATP-competitive inhibitor of p38 MAPK, primarily targeting the α and β isoforms [, ]. This inhibition prevents the phosphorylation of downstream targets of p38 MAPK, such as MAPKAPK-2 (MK2) [, , , ], heat shock protein 27 (HSP27) [, ], and activating transcription factor 2 (ATF2) []. By blocking this signaling cascade, LY2228820 disrupts various cellular processes regulated by p38 MAPK, ultimately leading to effects like:
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5